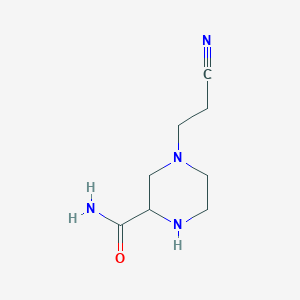

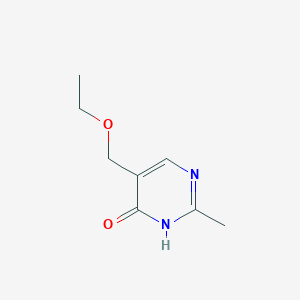

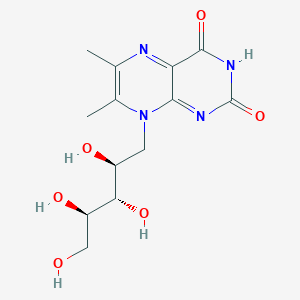

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

Übersicht

Beschreibung

The compound "5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the six-membered ring. The ethoxymethyl group at the 5-position and the methyl group at the 2-position on the pyrimidine ring are modifications that can alter the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization of a precursor in the presence of dry HCl in dioxane, followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . Similarly, the synthesis of 5-substituted-2,4-diaminopyrimidines can be accomplished by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford various regioisomers . Another example is the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the arrangement of atoms and the conformation of the molecule, can be elucidated using X-ray crystallography and computational methods such as Density Functional Theory (DFT). For example, the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, has been determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The crystal and molecular structures of other pyrimidine derivatives have also been reported, providing insights into their three-dimensional conformation and potential interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and substitution, which are essential for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring. For instance, the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from specific precursors has been studied, revealing insights into the reaction mechanism and the distribution of isotopes in the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The solubility of related compounds, such as 2,4-dichloro-5-methoxypyrimidine, has been measured in various solvents at different temperatures, providing valuable data for the prediction and correlation of solubility behavior . These properties are influenced by the molecular structure and the nature of the substituents on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Modification

- The structure of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a product of methylation of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one, has been analyzed, revealing a planar molecular structure and the formation of centrosymmetric dimers in the crystal structure (Zhukhlistova & Tishchenko, 2001).

Synthesis and Chemical Transformations

- Efficient methods for synthesizing derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one have been developed, highlighting the compound's versatility in chemical reactions (Tu Hai-yang, 2009).

Biochemical Interactions

- A study on Bacillus subtilis growth indicated that 2-Amino-5-ethoxycarbonylpyrimidine-4(3H)-one, a related pyrimidine analog, inhibits bacterial growth, suggesting potential antimicrobial properties (Raugei et al., 1981).

Antiviral Properties

- Research on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally similar to 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one, showed marked inhibitory effects on retrovirus replication, indicating potential antiviral applications (Hocková et al., 2003).

Analogs with Pharmacological Activity

- Certain analogs of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one demonstrated analgesic, anti-inflammatory, and immunosuppressive activity in pharmacological examinations (Malinka, Zawisza, & Zajac, 1989).

Drug Synthesis and Modifications

- A variety of derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one have been synthesized, showcasing its utility in creating diverse medicinal compounds (Dong, 2010).

Eigenschaften

IUPAC Name |

5-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-9-6(2)10-8(7)11/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYODRJLKUEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279554 | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

CAS RN |

5423-97-2 | |

| Record name | NSC51127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)